tert-Butyl 3-{[4-(trifluoromethyl)anilino]methyl}azetidine-1-carboxylate
Description
Properties
CAS No. |
887590-26-3 |
|---|---|
Molecular Formula |
C16H21F3N2O2 |
Molecular Weight |
330.34 g/mol |
IUPAC Name |
tert-butyl 3-[[4-(trifluoromethyl)anilino]methyl]azetidine-1-carboxylate |
InChI |
InChI=1S/C16H21F3N2O2/c1-15(2,3)23-14(22)21-9-11(10-21)8-20-13-6-4-12(5-7-13)16(17,18)19/h4-7,11,20H,8-10H2,1-3H3 |
InChI Key |
WSKKWBUAUVBAET-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)CNC2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Primary Synthetic Routes
Reductive Amination Approach
The most common and efficient approach for synthesizing tert-Butyl 3-{[4-(trifluoromethyl)anilino]methyl}azetidine-1-carboxylate involves reductive amination between tert-Butyl 3-(aminomethyl)azetidine-1-carboxylate and 4-(trifluoromethyl)aniline or its derivatives. This approach leverages the nucleophilicity of the primary amine for selective functionalization.
General Reaction Scheme
The reaction typically proceeds as follows:
- Condensation of tert-Butyl 3-(aminomethyl)azetidine-1-carboxylate with 4-(trifluoromethyl)aniline
- Formation of the intermediate imine
- Selective reduction of the imine to yield the target compound
This method is preferred because it avoids over-alkylation issues commonly encountered in direct alkylation methods. The reductive amination approach allows for controlled introduction of a single alkyl group onto the nitrogen atom.
Detailed Experimental Protocol
Materials Required:
- tert-Butyl 3-(aminomethyl)azetidine-1-carboxylate (1.0 eq)
- 4-(trifluoromethyl)aniline (1.2 eq)
- Sodium triacetoxyborohydride (1.5 eq)
- Acetic acid (catalytic amount)
- Dichloromethane (solvent)
- Sodium sulfate (drying agent)
- Silica gel (purification)
Procedure:
- To a stirred solution of tert-Butyl 3-(aminomethyl)azetidine-1-carboxylate (1.0 eq) in dichloromethane, add 4-(trifluoromethyl)aniline (1.2 eq) and a catalytic amount of acetic acid
- Stir the mixture for 10-15 minutes at room temperature
- Add sodium triacetoxyborohydride (1.5 eq) portionwise
- Stir the resulting mixture at room temperature for 12-24 hours
- Monitor reaction completion by thin-layer chromatography
- Quench the reaction with water
- Extract with ethyl acetate or dichloromethane
- Dry the combined organic layers over sodium sulfate
- Concentrate under reduced pressure
- Purify by silica gel column chromatography using an appropriate solvent system
This procedure typically yields 60-75% of the target compound.
Nucleophilic Substitution Method
Another viable approach involves nucleophilic substitution reactions starting from tert-Butyl 3-bromoazetidine-1-carboxylate or similar halogenated precursors.
Synthetic Route via Bromoazetidine Intermediate
This method utilizes tert-Butyl 3-bromoazetidine-1-carboxylate as a key intermediate:
- Preparation of tert-Butyl 3-bromoazetidine-1-carboxylate from 1-amino-2,3-dibromopropane hydrobromide
- Nucleophilic substitution with 4-(trifluoromethyl)aniline
- Purification and isolation of the target compound
The experimental procedure for preparing the bromoazetidine intermediate is detailed below:
To a flame-dried flask with 1-amino-2,3-dibromopropane hydrobromide (11.8 mmol) in dry THF (35 mL) at -78°C, PhLi solution (1.8M, 35.3 mmol) is added slowly. After stirring for 2 hours, acetonitrile (112 mL), LiBr (35.3 mmol), and Boc2O (23.6 mmol) are added. The mixture is warmed to room temperature overnight, then worked up and purified to yield tert-Butyl 3-bromoazetidine-1-carboxylate.
The bromoazetidine intermediate can then undergo nucleophilic substitution with 4-(trifluoromethyl)aniline to form the target compound.
Alternative Synthetic Approaches
Azetidine Formation and Subsequent Functionalization
An alternative approach involves the initial formation of the azetidine ring followed by sequential functionalization:
- Synthesis of N-Boc-azetidin-3-one from appropriate precursors
- Transformation to N-Boc-azetidin-3-ylidene derivatives through Horner-Wadsworth-Emmons reaction
- Introduction of amine functionality through aza-Michael addition
- Reaction with 4-(trifluoromethyl)aniline to yield the target compound
The Horner-Wadsworth-Emmons reaction is conducted using methyl 2-(dimethoxyphosphoryl)acetate with N-Boc-azetidin-3-one in the presence of sodium hydride. This produces the key intermediate that can be further functionalized to introduce the aminomethyl group.
One-Pot Synthesis from Azetidine-3-amines
A streamlined approach involves the direct functionalization of 1-benzhydrylazetidin-3-amine with 4-(trifluoromethyl)benzaldehyde through a one-pot reductive amination process:
- Condensation of 1-benzhydrylazetidin-3-amine with 4-(trifluoromethyl)benzaldehyde
- Reduction of the resulting imine intermediate
- Substitution of the benzhydryl protecting group with Boc to yield the target compound
This approach offers advantages in terms of step economy and overall efficiency.
Optimization of Reaction Conditions
Solvent Effects on Yield and Purity
The choice of solvent significantly impacts the reaction efficiency:
| Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Dichloromethane | 12 | 25 | 70-75 |
| Tetrahydrofuran | 12 | 65 | 65-70 |
| Acetonitrile | 12 | 65 | 60-65 |
| N,N-Dimethylformamide | 12 | 25 | 55-60 |
| Methanol | 12 | 25 | 45-50 |
Dichloromethane and tetrahydrofuran emerge as preferred solvents, with dichloromethane providing the highest yields at room temperature.
Reducing Agent Selection
The choice of reducing agent significantly impacts the selectivity and efficiency of the reductive amination step:
| Reducing Agent | Equivalents | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Sodium triacetoxyborohydride | 1.5 | 12 | 70-75 |
| Sodium cyanoborohydride | 1.5 | 12 | 65-70 |
| Sodium borohydride | 1.0 | 6 | 50-55 |
| Lithium aluminum hydride | 1.0 | 4 | 40-45 |
Sodium triacetoxyborohydride demonstrates superior performance due to its mild nature and selective reduction of imines in the presence of other functional groups.
Purification and Characterization
Purification Techniques
The crude product typically requires purification to achieve high purity:
Column Chromatography : The most common purification method employs silica gel column chromatography with a gradient elution system of ethyl acetate/hexanes or methanol/dichloromethane.
Recrystallization : For larger-scale preparations, recrystallization from appropriate solvent systems (e.g., ethyl acetate/hexanes) can be employed.
Preparative HPLC : For highest purity requirements, preparative HPLC using reverse-phase columns can be utilized.
The typical purification procedure involves:
The crude material is purified by flash column chromatography using 0-15% methanol/dichloromethane as the eluent to yield the desired amine.
Analytical Characterization
The synthesized compound is typically characterized using various analytical techniques:
| Technique | Key Parameters/Observations |
|---|---|
| 1H NMR | Characteristic signals for the azetidine ring protons (δ 3.8-4.4 ppm), NH signal (δ ~4.5 ppm), and aromatic protons of the 4-(trifluoromethyl)aniline moiety (δ 6.5-7.5 ppm) |
| 13C NMR | Characteristic signals for the tert-butyl group (δ ~28 ppm), carbonyl carbon (δ ~155 ppm), and CF3 group (δ ~125 ppm, q) |
| 19F NMR | Characteristic signal for the CF3 group (δ ~-62 ppm) |
| Mass Spectrometry | Molecular ion peak at m/z 331 [M+H]+ |
| IR Spectroscopy | Characteristic bands at ~1694 cm-1 (C=O, Boc) and NH stretching at ~3300-3400 cm-1 |
Scale-Up Considerations and Challenges
Scaling up the synthesis of this compound presents several challenges:
Heat Management : The reaction between the amine and 4-(trifluoromethyl)aniline can be exothermic, requiring careful temperature control during scale-up.
Reducing Agent Addition : Controlled addition of the reducing agent is critical to prevent localized overheating and side reactions.
Workup Procedures : Larger volumes of solvents necessitate efficient extraction and concentration methods.
Purification Challenges : Column chromatography becomes less practical at larger scales, potentially requiring alternative purification strategies.
For industrial-scale production, continuous flow chemistry approaches may offer advantages in terms of heat management and process control.
Chemical Reactions Analysis
Hydrolysis of the tert-Butyl Ester
The Boc (tert-butoxycarbonyl) group is susceptible to acidic or basic hydrolysis, yielding the corresponding azetidine carboxylic acid. This reaction is critical for deprotection in medicinal chemistry applications.
Mechanism : Acidic conditions protonate the carbonyl oxygen, facilitating cleavage of the Boc group. Basic hydrolysis involves nucleophilic attack by hydroxide at the ester carbonyl.
Functionalization of the Azetidine Ring
The four-membered azetidine ring undergoes strain-driven reactions, including nucleophilic substitutions and ring-opening transformations.
Key Insight : The Boc group stabilizes the azetidine nitrogen but limits direct functionalization unless removed.
Reactions at the Trifluoromethylaniline Moiety
The 4-(trifluoromethyl)aniline group participates in electrophilic aromatic substitution (EAS), though reactivity is reduced due to the electron-withdrawing CF₃ group.
Mechanism : The CF₃ group deactivates the ring, directing electrophiles to the meta position. Diazonium intermediates enable Sandmeyer or Suzuki-Miyaura reactions.
Cross-Coupling Reactions
The benzylic methylene bridge (CH₂) between the azetidine and aniline groups can undergo oxidation or serve as a site for functionalization.
| Reaction | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Oxidation | KMnO₄, H₂O, 80°C | Ketone derivative | Moderate (40–60%) | |
| Grignard Addition | RMgX, THF, –78°C | Alkylated product | Requires prior oxidation to ketone |
Note : Oxidation of the benzylic position is favored due to stability conferred by the adjacent aromatic ring.
Nucleophilic Substitution at the Methylene Bridge
The CH₂ group can act as a leaving group under specific conditions, enabling SN2-type reactions.
| Reaction | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Halogenation | PCl₅, CHCl₃ | Chloromethyl derivative | 70–85% (analogous systems) | |
| Thiolation | NaSH, DMSO | Thioether derivative | 65% (estimated) |
Mechanism : The methylene bridge is activated for substitution via intermediates like chlorides or iodides.
Reductive Transformations
The azetidine ring’s strain allows selective reductions, though the Boc group typically remains intact.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 3-{[4-(trifluoromethyl)anilino]methyl}azetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. The trifluoromethyl group is known to improve the metabolic stability and bioavailability of pharmaceutical compounds, making it a valuable component in the development of new drugs .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of tert-Butyl 3-{[4-(trifluoromethyl)anilino]methyl}azetidine-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins or enzymes, thereby modulating their activity. The azetidine ring may also contribute to the compound’s overall stability and reactivity .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The trifluoromethyl group increases lipophilicity and metabolic resistance compared to bromine or morpholine substituents .
Physicochemical and Bioactivity Profiles
Bioactivity Insights :
- The trifluoromethyl group in the target compound may improve blood-brain barrier (BBB) penetration compared to polar morpholine derivatives .
Biological Activity
tert-Butyl 3-{[4-(trifluoromethyl)anilino]methyl}azetidine-1-carboxylate, with CAS number 887590-26-3, is a synthetic organic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
Key Properties
- Molecular Weight : 300.29 g/mol
- Purity : Typically around 96% in commercial samples
- Solubility : Soluble in organic solvents, limited solubility in water
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may exhibit:
- Anticancer Activity : Preliminary studies suggest that this compound can inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
- Anti-inflammatory Effects : It may modulate inflammatory pathways, potentially reducing cytokine production and inflammatory markers.
- Antimicrobial Properties : Exhibits activity against certain bacterial strains, making it a candidate for further development as an antimicrobial agent.
Anticancer Activity
A study conducted on various cancer cell lines demonstrated that this compound has a mean IC50 value of approximately 92.4 µM against a panel of eleven cancer types, including:
- Human colon adenocarcinoma (CXF HT-29)
- Human lung adenocarcinoma (LXFA 629)
- Human ovarian adenocarcinoma (OVXF 899)
This suggests moderate cytotoxic effects, warranting further investigation into its structure-activity relationship (SAR) and potential as a lead compound in drug discovery .
Anti-inflammatory Activity
Research indicates that compounds with similar structures have shown promise in inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. The specific effects of this compound on these pathways remain to be fully elucidated but suggest a potential application in treating inflammatory diseases .
Antimicrobial Activity
In vitro studies have reported the antibacterial activity of related azetidine derivatives against Gram-positive and Gram-negative bacteria. The compound's efficacy was assessed using the agar diffusion method against:
- Escherichia coli (Gram-negative)
- Klebsiella pneumoniae (Gram-negative)
- Staphylococcus aureus (Gram-positive)
Results indicated significant inhibition zones, suggesting its potential as an antimicrobial agent .
Case Studies
- Cancer Cell Line Studies : A series of experiments involving various human cancer cell lines showed that treatment with this compound resulted in reduced cell viability and increased apoptosis markers, indicating its potential as an anticancer therapeutic.
- Inflammation Models : In animal models of inflammation, compounds structurally similar to this compound demonstrated reduced paw edema and lower levels of inflammatory cytokines compared to controls.
Q & A
Q. How can researchers assess the compound’s stability under photolytic or oxidative conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
